

Physico-chemical properties of butyltin hydroxide oxide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Stannane, butylhydroxyoxo-*

Cat. No.: *B1346574*

[Get Quote](#)

An In-Depth Technical Guide to the Physico-chemical Properties of Butyltin Hydroxide Oxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

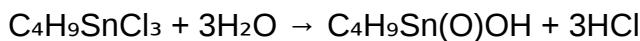
Butyltin hydroxide oxide, also known as n-butyltin hydroxide oxide, butylstannoic acid, or monobutyltin oxide, is an organotin compound with a range of applications in industrial chemistry. It primarily serves as a catalyst in the synthesis of saturated and unsaturated polyester resins and as a chemical intermediate for the production of other organotin compounds.^{[1][2]} Its properties and reactivity are of significant interest to researchers in materials science and catalysis. This guide provides a comprehensive overview of the physico-chemical properties of butyltin hydroxide oxide, including its anhydrous and hydrated forms, supported by experimental methodologies and toxicological insights.

Chemical Identity and Physical Properties

Butyltin hydroxide oxide is commercially available in both anhydrous and hydrated forms. It is important to distinguish between these two forms as their physical properties can differ.

Table 1: Chemical Identification of Butyltin Hydroxide Oxide

Identifier	Anhydrous Butyltin Hydroxide Oxide	Butyltin Hydroxide Oxide Hydrate
Chemical Name	Butyl(hydroxy)oxotin	Butyl(hydroxy)oxotin hydrate
Synonyms	n-Butyltin hydroxide oxide, Butylstannoic acid, Monobutyltin oxide	n-Butyltin hydroxide oxide hydrate
CAS Number	2273-43-0[3][4]	336879-56-2[5][6]
Molecular Formula	C ₄ H ₁₀ O ₂ Sn[3][4]	C ₄ H ₁₀ O ₂ Sn · xH ₂ O[5]
Molecular Weight	208.83 g/mol	208.83 g/mol (anhydrous basis)[5]


Table 2: Physico-chemical Properties of Butyltin Hydroxide Oxide

Property	Anhydrous Butyltin Hydroxide Oxide (CAS 2273-43-0)	Butyltin Hydroxide Oxide Hydrate (CAS 336879-56-2)
Appearance	White to off-white crystalline powder[3]	White to almost white powder[7]
Melting Point	No data available; reported as infusible solid that decomposes at high temperature[2][4][8]	Not available[7]
Boiling Point	>350 °C	>350 °C[9]
Solubility	Insoluble in water. Soluble in strong alkalis and mineral acids.[2] Soluble in acetone.[4] Estimated water solubility: 26.61 mg/L @ 25 °C.[10]	Insoluble in water[7]
Density	1.46 g/cm³[2]	No data available
Vapor Pressure	1.47 hPa @ 20 °C	1.1 mm Hg @ 20 °C[7]
Stability	Stable under normal conditions.[3] Hygroscopic.[7]	Hygroscopic[7]

Synthesis and Reactions

The primary method for the synthesis of butyltin hydroxide oxide is the hydrolysis of butyltin trichloride.[11][12] The reaction proceeds through the substitution of chloride ions with hydroxide ions, followed by condensation to form the Sn-O-Sn backbone. The mechanism of hydrolysis and condensation of monobutyltin chloride is complex and can involve various intermediates.[11][12][13]

A general representation of the synthesis is as follows:

The reaction is typically carried out in an aqueous medium with a base to neutralize the hydrochloric acid formed.[14]

Experimental Protocols

Synthesis of Butyltin Hydroxide Oxide

A detailed experimental procedure for the synthesis of monobutyltin oxide involves the slow addition of monobutyltin trichloride to a solution of sodium carbonate in water at a controlled temperature (e.g., 60 °C).[14] The reaction mixture is stirred for a period to ensure complete hydrolysis. The resulting precipitate of butyltin hydroxide oxide is then filtered, washed with water to remove any remaining salts, and dried.[14]

Melting Point Determination

The melting point of solid organometallic compounds like butyltin hydroxide oxide can be determined using the capillary method.[15][16][17]

- **Sample Preparation:** A small amount of the finely powdered, dry sample is packed into a capillary tube to a height of 2-3 mm.
- **Apparatus:** A calibrated melting point apparatus (e.g., Mel-Temp) is used.
- **Procedure:** The capillary tube is placed in the heating block of the apparatus. The temperature is raised rapidly to about 15-20 °C below the expected melting point, and then the heating rate is slowed to 1-2 °C per minute. The temperature range from the first appearance of liquid to the complete liquefaction of the sample is recorded as the melting range. For a pure substance, this range is typically narrow.

Thermal Analysis (TGA/DSC)

Thermogravimetric analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to evaluate the thermal stability and decomposition profile of butyltin hydroxide oxide.

- **TGA Protocol:** A small, accurately weighed sample (typically 5-10 mg) is placed in a TGA crucible.[18][19] The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air). The weight loss of the sample is recorded as a function of

temperature. This provides information on decomposition temperatures and the presence of volatile components.

- DSC Protocol: A small, weighed sample is placed in a DSC pan, and an empty pan is used as a reference. The sample and reference are heated at a constant rate, and the difference in heat flow required to maintain them at the same temperature is measured. This can reveal phase transitions such as melting and crystallization.

Studies on butyltin oxide hydroxide have shown that decomposition occurs at approximately 653 K (380 °C) through the cleavage of the butyl-tin bond.[20]

Spectroscopic Characterization

FTIR spectroscopy is a powerful tool for identifying the functional groups present in butyltin hydroxide oxide.

- Sample Preparation: A small amount of the solid sample is mixed with dry potassium bromide (KBr) and pressed into a pellet. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used.
- Analysis: The FTIR spectrum is recorded over a typical range of 4000-400 cm^{-1} . Key vibrational bands for organotin compounds include Sn-C, Sn-O, and O-H stretching and bending modes.[21][22][23]

Multinuclear NMR spectroscopy (^1H , ^{13}C , and ^{119}Sn) is essential for the structural elucidation of butyltin hydroxide oxide.[24][25][26][27][28]

- Sample Preparation: The sample is dissolved in a suitable deuterated solvent.
- Analysis:
 - ^1H NMR: Provides information on the protons of the butyl group.
 - ^{13}C NMR: Shows the carbon environments in the butyl group.
 - ^{119}Sn NMR: This is particularly informative for organotin compounds, with the chemical shift being sensitive to the coordination number and the nature of the substituents on the tin atom.[27][29]

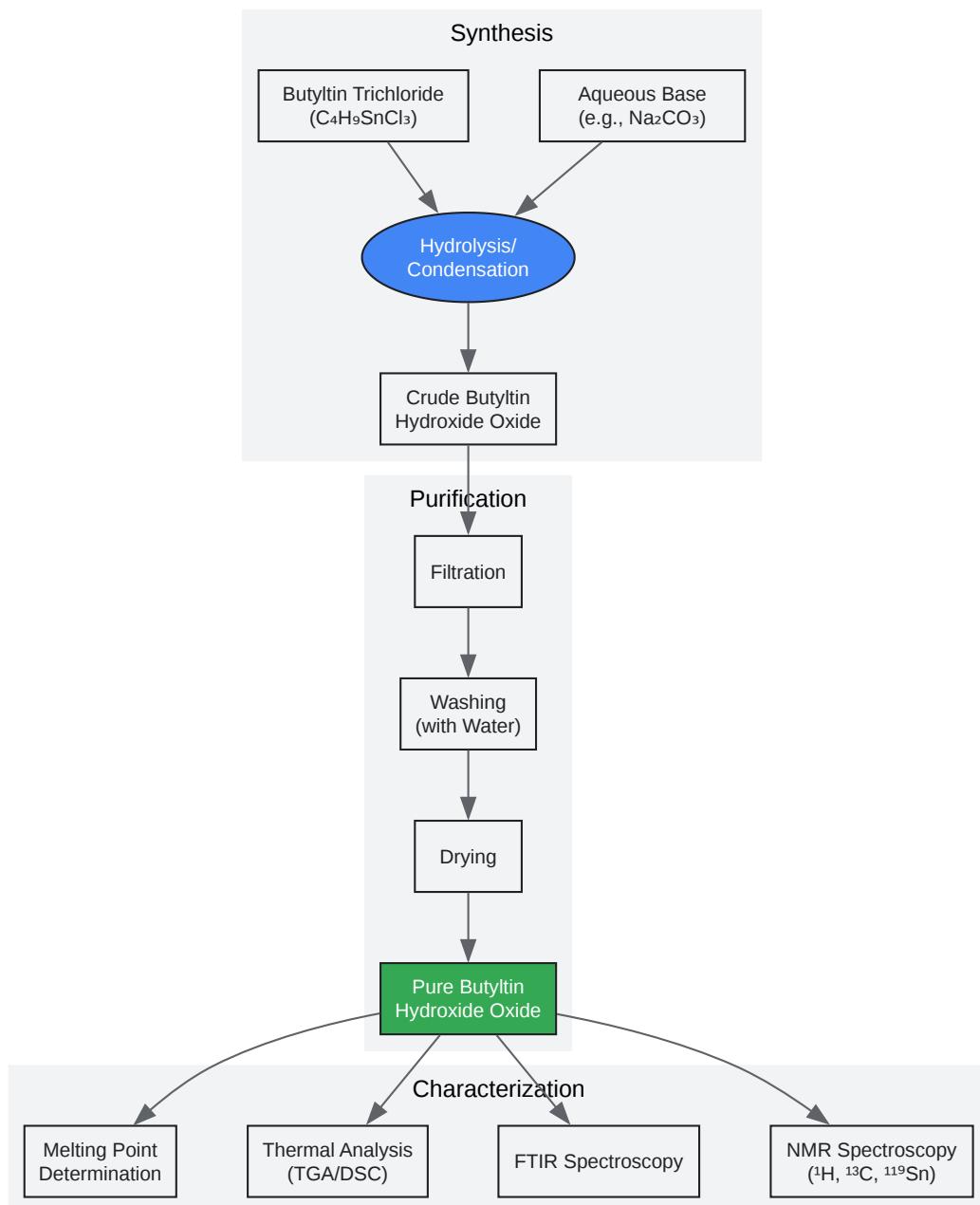
Toxicological Profile

Monobutyltin compounds, including butyltin hydroxide oxide, are generally considered to be less toxic than dibutyltin and tributyltin compounds.[\[30\]](#)[\[31\]](#) However, they are still classified as hazardous substances.

Table 3: Toxicological Data for n-Butyltin Hydroxide Oxide (CAS 2273-43-0)

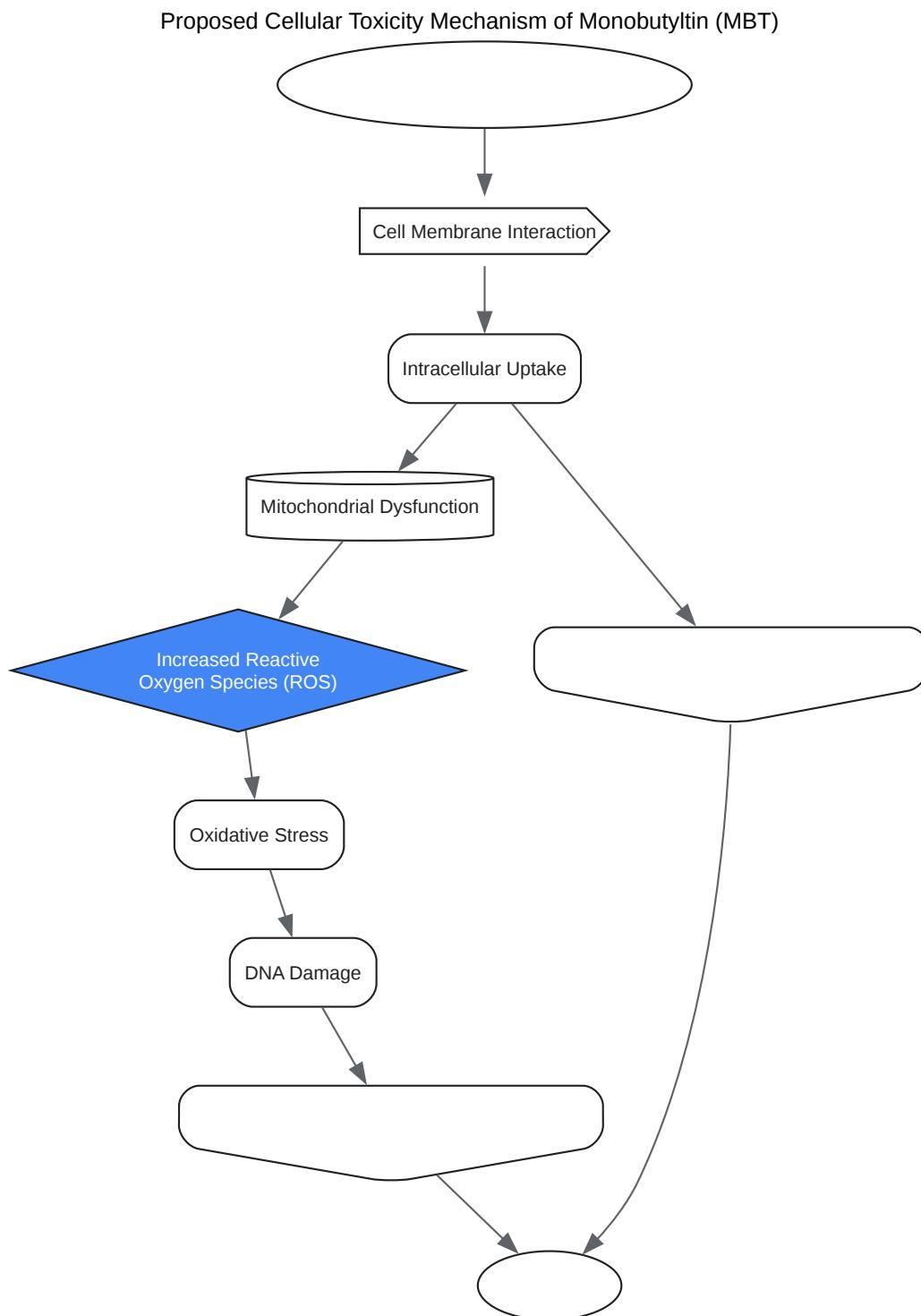
Test	Result	Species	Reference
LD50 (Oral)	> 4000 mg/kg	Rat	[3]
LD50 (Intravenous)	180 mg/kg	Mouse	[3]

Butyltin hydroxide oxide is classified as a skin and eye irritant and may cause respiratory irritation.[\[3\]](#) Studies on the in vitro toxicity of monobutyltin (MBT) in neuroblastoma cells have shown that it can induce cytotoxic changes at higher concentrations, leading to cell death.[\[30\]](#) [\[31\]](#) The mechanism of toxicity for some organotin compounds involves the induction of apoptosis, characterized by an increase in intracellular calcium, generation of reactive oxygen species (ROS), and DNA fragmentation.[\[32\]](#)


Applications

The primary application of butyltin hydroxide oxide is as a catalyst for esterification and polycondensation reactions in the production of polyester resins for powder coatings and coil coatings.[\[2\]](#) It is also used as an intermediate in the synthesis of other organotin compounds, which may have applications as PVC stabilizers or in other areas of materials science.[\[33\]](#)[\[34\]](#) Its role in drug development is currently limited to that of a precursor for more complex organotin compounds that may exhibit biological activity.

Visualizations


Diagram 1: Synthesis and Characterization Workflow

Workflow for Synthesis and Characterization of Butyltin Hydroxide Oxide

[Click to download full resolution via product page](#)

Caption: Synthesis and characterization workflow for butyltin hydroxide oxide.

Diagram 2: Proposed Cellular Toxicity Mechanism

[Click to download full resolution via product page](#)

Caption: Proposed mechanism of cellular toxicity for monobutyltin compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. prepchem.com [prepchem.com]
- 2. newtopchem.com [newtopchem.com]
- 3. gelest.com [gelest.com]
- 4. Cas 2273-43-0,Butyltin oxide | lookchem [lookchem.com]
- 5. 丁基锡酸 水合物 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. N-BUTYLTIN HYDROXIDE OXIDE HYDRATE, 97 | 336879-56-2 [chemicalbook.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. fishersci.com [fishersci.com]
- 9. bocsci.com [bocsci.com]
- 10. butyl tin hydroxide oxide, 2273-43-0 [thegoodsentscompany.com]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. Hydrolysis and condensation of monobutyltin chloride: reaction process analysis with DFT - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. Hydrolysis and condensation of monobutyltin chloride: reaction process analysis with DFT - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Butyltin oxide synthesis - chemicalbook [chemicalbook.com]
- 15. Determination of Melting Point [wiredchemist.com]
- 16. westlab.com [westlab.com]
- 17. mt.com [mt.com]
- 18. epfl.ch [epfl.ch]
- 19. chem.libretexts.org [chem.libretexts.org]

- 20. chem.rutgers.edu [chem.rutgers.edu]
- 21. researchgate.net [researchgate.net]
- 22. ATR-FTIR spectroscopy detects alterations induced by organotin(IV) carboxylates in MCF-7 cells at sub-cytotoxic/-genotoxic concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. pubs.acs.org [pubs.acs.org]
- 25. researchgate.net [researchgate.net]
- 26. Complete ^1H and ^{119}Sn NMR spectral assignment for an asymmetric di[dihydroxotin(IV)] bis-porphyrin supramolecular host and its corresponding tetraacetato complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. (Sn) Tin NMR [chem.ch.huji.ac.il]
- 28. NMR Periodic Table: Tin NMR [imserc.northwestern.edu]
- 29. researchgate.net [researchgate.net]
- 30. In vitro approaches to evaluate toxicity induced by organotin compounds tributyltin (TBT), dibutyltin (DBT), and monobutyltin (MBT) in neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. pubs.acs.org [pubs.acs.org]
- 32. DSpace [iris.who.int]
- 33. americanelements.com [americanelements.com]
- 34. Analysis of organotin compounds [alsglobal.se]
- To cite this document: BenchChem. [Physico-chemical properties of butyltin hydroxide oxide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1346574#physico-chemical-properties-of-butylin-hydroxide-oxide>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com